molecular formula C34H27NO2 B14035914 n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide

n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide

Cat. No.: B14035914
M. Wt: 481.6 g/mol
InChI Key: XIQCBLNSGHLITO-UHFFFAOYSA-N
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Description

Perylene monoimide is a member of the perylene family of dyes, which are known for their exceptional thermal, chemical, and photostability. These compounds are characterized by their high absorption coefficients and near-unity fluorescence quantum yields. Perylene monoimide, in particular, has gained attention due to its asymmetrical structure, which offers unique photophysical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perylene monoimide typically involves the bromination of perylene followed by nucleophilic substitution reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of perylene monoimide involves large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Perylene monoimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .

Scientific Research Applications

Perylene monoimide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .

Comparison with Similar Compounds

Similar Compounds

    Perylene diimide: Symmetrical counterpart with similar photophysical properties but different applications.

    Naphthalene diimide: Another member of the rylene family with distinct electronic properties.

Uniqueness

Perylene monoimide is unique due to its asymmetrical structure, which allows for more versatile functionalization and a broader range of applications compared to its symmetrical counterparts .

Properties

Molecular Formula

C34H27NO2

Molecular Weight

481.6 g/mol

IUPAC Name

16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione

InChI

InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3

InChI Key

XIQCBLNSGHLITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O

Origin of Product

United States

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